molecular formula C11H6BrClN2 B1370962 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile CAS No. 936497-83-5

5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile

Cat. No. B1370962
CAS RN: 936497-83-5
M. Wt: 281.53 g/mol
InChI Key: WPOCMJXWTZCLEO-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6BrClN2 . It is a powder in physical form .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of interest in medicinal chemistry research . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline core is substituted with bromo, chloro, and methyl groups at the 5th, 4th, and 8th positions respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.54 . The compound is a powder in physical form .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile has been studied for its structural, electronic, optical, and charge transport properties. Research by Irfan et al. (2020) on hydroquinoline derivatives, including this compound, utilized density functional theory (DFT) to explore their potential as efficient multifunctional materials. These compounds exhibited promising hole transport tendencies and were analyzed for absorption wavelengths and major transitions at the TD-B3LYP/6-31G** level of theory (Irfan et al., 2020).

Synthesis and Antitumor Activities

El-Agrody et al. (2012) synthesized derivatives of 4H-pyrano[3,2-h]quinoline-3-carbonitrile, closely related to this compound. These compounds demonstrated significant antitumor activities against various human tumor cell lines, suggesting the potential of similar compounds for therapeutic applications (El-Agrody et al., 2012).

Aromatic Halogenation Reactions

Research by Tochilkin et al. (1983) on the aromatic chlorination and iodination of 8-methylquinoline, including derivatives like this compound, highlighted the synthesis processes and the reactivity of these compounds under various conditions. These studies are crucial in understanding the chemical behavior and potential applications of such halogenated quinolines (Tochilkin et al., 1983).

Antibacterial Evaluation

Rahimizadeh et al. (2011) investigated compounds including derivatives of this compound for their antibacterial properties. Their research focused on synthesizing and evaluating thiazolo[4,5-d]pyrimidines, which indicates the potential of related compounds in antibacterial applications (Rahimizadeh et al., 2011).

Safety and Hazards

The safety information for 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile and other quinoline derivatives could involve the development of new synthesis methods, investigation of their biological activities, and exploration of their potential applications in various fields .

properties

IUPAC Name

5-bromo-4-chloro-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c1-6-2-3-8(12)9-10(13)7(4-14)5-15-11(6)9/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCMJXWTZCLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231206
Record name 5-Bromo-4-chloro-8-methyl-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936497-83-5
Record name 5-Bromo-4-chloro-8-methyl-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936497-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-8-methyl-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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